Etheno adenosine triphosphate

fluorescence lifetime time-resolved fluorescence nucleotide analog

1,N⁶-Ethenoadenosine triphosphate (ε-ATP, CAS 37482-17-0) is a base-modified fluorescent analog of adenosine triphosphate (ATP) in which an etheno bridge links the N¹ and N⁶ atoms of the adenine ring, rendering the purine intrinsically fluorescent. Unlike ribose-modified probes such as mant-ATP or TNP-ATP, the modification resides on the nucleobase itself, leaving the triphosphate chain and ribose hydroxyls unaltered.

Molecular Formula C12H16N5O13P3
Molecular Weight 531.2 g/mol
CAS No. 37482-17-0
Cat. No. B1208921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtheno adenosine triphosphate
CAS37482-17-0
Synonymsepsilon ATP
epsilon-ATP
Ethenoadenosine Triphosphate
Triphosphate, Ethenoadenosine
Molecular FormulaC12H16N5O13P3
Molecular Weight531.2 g/mol
Structural Identifiers
SMILESC1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C12H16N5O13P3/c18-8-6(3-27-32(23,24)30-33(25,26)29-31(20,21)22)28-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18-19H,3H2,(H,23,24)(H,25,26)(H2,20,21,22)/t6-,8-,9-,12?/m1/s1
InChIKeyBKQZGVPRPNNNDW-PUXKXDTASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etheno Adenosine Triphosphate (ε-ATP, CAS 37482-17-0): A Fluorescent ATP Analog with Quantifiable Differentiation for Biochemical Procurement


1,N⁶-Ethenoadenosine triphosphate (ε-ATP, CAS 37482-17-0) is a base-modified fluorescent analog of adenosine triphosphate (ATP) in which an etheno bridge links the N¹ and N⁶ atoms of the adenine ring, rendering the purine intrinsically fluorescent [1]. Unlike ribose-modified probes such as mant-ATP or TNP-ATP, the modification resides on the nucleobase itself, leaving the triphosphate chain and ribose hydroxyls unaltered. This structural strategy produces a compound that retains significant substrate activity with ATP-utilizing enzymes while providing distinct spectroscopic properties—excitation/emission maxima of 300/415 nm and a fluorescence lifetime of 27 ns in aqueous solution (36 ns when protein-bound) [2] [3]. These characteristics position ε-ATP as a unique tool for mechanistic enzymology, binding assays, and metabolic tracing where both fluorescence readout and faithful biochemical mimicry of ATP are required.

Why ATP, mant-ATP, TNP-ATP, or Other Analogs Cannot Simply Replace Etheno Adenosine Triphosphate in Quantitative Workflows


Fluorescent ATP analogs are not functionally interchangeable. The ribose-modified probe mant-ATP carries a bulky N-methylanthraniloyl group that can perturb nucleotide-protein interactions, while TNP-ATP exhibits 20–2,000-fold higher affinity for many proteins than ATP, often rendering it a poor surrogate for native ATP binding [1]. Unmodified ATP, the natural substrate, lacks any intrinsic fluorescence, necessitating coupled-enzyme or luminescence-based detection that introduces additional variables and cannot report real-time conformational dynamics. ε-ATP occupies a distinct niche: its base-localized etheno modification preserves the ribose and phosphate moieties required for recognition by a broad range of ATPases, kinases, and transporters, while its fluorescence lifetime (27–36 ns) is substantially longer than that of mant-ATP (~8 ns bound) [2] [3]. These quantitative differences in binding fidelity, spectral orthogonality, and fluorescence lifetime mean that substituting ε-ATP with another analog or native ATP compromises either the fluorescent readout or the biological relevance of the data.

Etheno Adenosine Triphosphate (ε-ATP): Quantified Differentiation Evidence for Procurement and Experimental Design


Fluorescence Lifetime of ε-ATP Is 3- to 4-Fold Longer than mant-ATP, Enabling Superior Signal-to-Noise in Time-Resolved Assays

ε-ATP exhibits a fluorescence lifetime of 27 ns free in aqueous solution and 36 ns when bound to G-actin [1]. In contrast, the widely used ribose-modified fluorescent analog mant-ATP displays a lifetime of approximately 8.4 ns when bound to dynein [2]. This 3- to 4-fold longer lifetime permits time-gated detection that discriminates against short-lived autofluorescence, improving signal-to-background ratios in cellular and protein-binding contexts without requiring a larger, more perturbative fluorophore.

fluorescence lifetime time-resolved fluorescence nucleotide analog protein binding

ε-ATP Displays Spectrally Orthogonal Excitation/Emission (300/415 nm) Versus mant-ATP (355/448 nm), Permitting Multiplexed Nucleotide Detection

ε-ATP has excitation and emission maxima of 300 nm and 415 nm, respectively [1]. The ribose-modified analog mant-ATP exhibits red-shifted maxima at 355 nm excitation and 448 nm emission . This spectral separation allows simultaneous, independent monitoring of ε-ATP and mant-nucleotides in the same reaction mixture using standard fluorescence instrumentation, without significant cross-talk.

fluorescence spectroscopy multiplex detection nucleotide analog excitation/emission spectra

ε-ATP Retains ~70% Substrate Activity of ATP for Total ATPase, Whereas TNP-ATP Overestimates Binding Affinity by 20–2,000-Fold

In hypophysectomized rat liver membrane total ATPase assays, ε-ATP exhibited approximately 70% of the activity of unmodified ATP as a substrate [1]. By contrast, the widely used trinitrophenyl analog TNP-ATP has been documented to bind 20–2,000 times more tightly than ATP to many proteins, fundamentally distorting affinity measurements and making it unsuitable as a quantitative ATP surrogate [2]. The moderate reduction in substrate activity of ε-ATP is predictable and can be corrected for, whereas the gross affinity distortion of TNP-ATP often precludes meaningful comparison with native ATP.

substrate activity ATPase binding affinity TNP-ATP ε-ATP

ε-ATP Is Metabolized Quantitatively Similarly to ATP by Clinically Relevant Ectonucleotidases (CD39, CD73), Validating It as a Tracer for Extracellular Nucleotide Metabolism

When incubated with recombinant CD39, ENTPD2, ENTPD3, or ENPP-1, the metabolism of N⁶-etheno-ATP was quantitatively similar to that of native ATP. Likewise, N⁶-etheno-AMP was metabolized similarly to AMP by recombinant CD73 [1]. This metabolic equivalence validates ε-ATP as a direct tracer for studying extracellular adenine nucleotide hydrolysis cascades, a property not established for mant-ATP or TNP-ATP in the same enzymatic systems.

ectonucleotidase CD39 CD73 metabolism extracellular ATP tracer

ε-ATP Exhibits a Km of 0.93 µM for Myosin ATPase and Induces 80% of the Conformational Change Observed with Native ATP, Demonstrating Near-Native Enzyme Recognition

For myosin ATPase, ε-ATP displayed a Michaelis-Menten constant (Km) of 0.93 μM and a maximum steady-state rate of 0.13 s⁻¹ [1]. The difference absorption spectrum of heavy meromyosin induced by ε-ATP was approximately 80% of the magnitude induced by an equimolar concentration of ATP, and the increase in iodide-inaccessible tryptophan residues was likewise ~80% of the ATP-induced change [1]. These data indicate that ε-ATP is recognized by myosin with near-native affinity and elicits a substantial, quantifiably similar conformational rearrangement.

myosin ATPase Michaelis-Menten kinetics conformational change ε-ATP ATP analog

Submitochondrial F1-ATPase Displays a Similar Km but 6-Fold Lower V_max with ε-ATP Versus ATP, Defining the Analog's Efficiency Window for Bioenergetics Studies

In submitochondrial particles, the exposed F1-ATPase exhibited similar Km values for both ATP and ε-ATP; however, the maximum velocity (V) with ATP was approximately six times greater than with ε-ATP [1]. This preservation of Km with a defined 6-fold reduction in V_max provides a predictable efficiency window: ε-ATP is recognized with native-like affinity but hydrolyzed more slowly, a profile that can be advantageous for resolving individual steps in the ATP hydrolysis cycle.

F1-ATPase mitochondria ε-ATP Km Vmax oxidative phosphorylation

Etheno Adenosine Triphosphate (ε-ATP): Evidence-Backed Application Scenarios for Scientific Procurement


Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Time-Gated Detection of ATP-Protein Interactions

The 27–36 ns fluorescence lifetime of ε-ATP enables time-resolved detection that rejects nanosecond-scale autofluorescence and scattered light [1]. This makes ε-ATP uniquely suitable for TR-FRET assays measuring nucleotide binding to purified proteins or in cell lysates, where its long lifetime provides a larger time window for energy transfer measurements compared to the shorter-lived mant-ATP (~8 ns).

Multiplexed Nucleotide-Binding Assays Using Orthogonal Fluorescent Probes

The distinct excitation/emission of ε-ATP (300/415 nm) relative to mant-ATP (355/448 nm) allows simultaneous, cross-talk-free monitoring of two different nucleotide-binding events in the same cuvette or microplate well [2] . This is particularly valuable for studying ATP and GTP binding to multi-domain proteins, or for competitive displacement experiments where one binding site is probed with ε-ATP and another with mant-ATP.

Real-Time Extracellular ATP Metabolism Tracing in Purinergic Signaling Studies

Because ε-ATP is metabolized quantitatively similarly to native ATP by CD39, CD73, and related ectonucleotidases, it can serve as a fluorescent tracer for real-time monitoring of extracellular nucleotide hydrolysis [3]. Researchers studying purinergic signaling in vascular biology, immunology, or neurobiology can use ε-ATP to track ATP-to-adenosine conversion kinetics without altering the metabolic pathway.

Myosin and Motor Protein Mechanochemistry with Near-Native Substrate Behavior

ε-ATP binds myosin with a Km of 0.93 μM and elicits 80% of the conformational change observed with native ATP [4]. This close mimicry makes ε-ATP the fluorescent substrate of choice for stopped-flow fluorescence studies of myosin, kinesin, and dynein ATPase cycles, where faithful representation of the native ATP-bound state is critical for interpreting mechanochemical coupling.

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